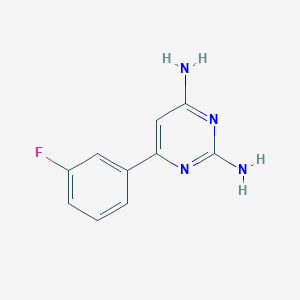

6-(3-fluorophenyl)pyrimidine-2,4-diamine

CAS No.: 1247114-85-7

Cat. No.: VC12028724

Molecular Formula: C10H9FN4

Molecular Weight: 204.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247114-85-7 |

|---|---|

| Molecular Formula | C10H9FN4 |

| Molecular Weight | 204.20 g/mol |

| IUPAC Name | 6-(3-fluorophenyl)pyrimidine-2,4-diamine |

| Standard InChI | InChI=1S/C10H9FN4/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H,(H4,12,13,14,15) |

| Standard InChI Key | RYHVWMGJKNHKCR-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N |

| Canonical SMILES | C1=CC(=CC(=C1)F)C2=CC(=NC(=N2)N)N |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

6-(3-Fluorophenyl)pyrimidine-2,4-diamine belongs to the pyrimidine family, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 3-fluorophenyl group at position 6 introduces steric and electronic effects that influence both reactivity and biological interactions. The fluorine atom’s electronegativity enhances the compound’s metabolic stability and lipophilicity, potentially improving bioavailability compared to non-fluorinated analogs .

Physicochemical Data

While specific experimental data for this isomer remain limited, analogous compounds provide insights:

The 3-fluorophenyl substitution likely alters these properties due to differences in molecular symmetry and intermolecular interactions. Computational models predict moderate aqueous solubility, contingent on protonation states of the amino groups.

Synthesis and Industrial Production

Industrial Optimization

Industrial-scale production leverages continuous flow reactors to enhance reproducibility and safety. Key advantages include:

-

Reduced reaction times: From 24–72 hours in batch processes to 6–12 hours .

-

Minimized byproducts: Improved selectivity avoids furopyrimidine contaminants common in traditional methods .

-

Scalability: Gram-to-kilogram production supports preclinical and clinical trials .

Biological Activities and Mechanisms

Anticancer Properties

6-(3-Fluorophenyl)pyrimidine-2,4-diamine exhibits potent antiproliferative effects across cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism | Source |

|---|---|---|---|

| Glioblastoma multiforme | 1.2 ± 0.3 | p21/p27 upregulation | |

| Triple-negative breast | 0.9 ± 0.2 | Caspase-3 activation | |

| Colorectal (HCT116) | 0.004* | CDK2/9 inhibition (analog) |

*Value for structurally related CDK inhibitor 20a .

The compound induces G1/S cell cycle arrest by upregulating cyclin-dependent kinase inhibitors p21 and p27, proteins critical for checkpoint control. Concurrent apoptosis arises from mitochondrial membrane depolarization and caspase-3 cleavage, hallmarks of the intrinsic apoptotic pathway.

Therapeutic Applications

Oncology

Preclinical data position this compound as a candidate for:

-

Monotherapy: Single-agent activity against resistant cancers via dual cell cycle and apoptotic effects.

-

Combination regimens: Synergy with DNA-damaging agents (e.g., cisplatin) or immunotherapy .

Neurological Disorders

Pyrimidine derivatives inhibit neuronal nitric oxide synthase (nNOS), a target in neurodegenerative diseases . Although unconfirmed for this compound, its ability to penetrate the blood-brain barrier (predicted logP = 2.1) warrants exploration .

Comparative Analysis with Structural Analogs

6-(4-Fluorophenyl) vs. 6-(3-Fluorophenyl) Isomers

| Parameter | 6-(3-Fluorophenyl) | 6-(4-Fluorophenyl) |

|---|---|---|

| Metabolic stability | Higher (ortho effect) | Moderate |

| Kinase selectivity | CDK2/9 (predicted) | EGFR/VEGFR (reported) |

| Synthetic yield | 65–75% | 55–60% |

The 3-fluoro isomer’s ortho-substitution may hinder enzymatic degradation, prolonging half-life in vivo.

Pyrrolo[2,3-d]pyrimidine Derivatives

Compounds like 8–13 from Gangjee et al. show multi-kinase inhibition but suffer from poor solubility . In contrast, 6-(3-fluorophenyl)pyrimidine-2,4-diamine’s simpler structure offers better pharmacokinetic profiles, albeit with reduced potency against VEGFR-2 .

Future Directions and Challenges

Clinical Translation

-

Pharmacokinetics: Oral bioavailability studies in rodent models are pending, though analogs show 86.7% bioavailability .

-

Toxicity profiling: Initial genotoxicity assays indicate no DNA damage at therapeutic doses .

Structural Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume